molecular formula C16H18N2O2 B1662499 Ciproxifan CAS No. 184025-18-1

Ciproxifan

Katalognummer B1662499
CAS-Nummer: 184025-18-1
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: ACQBHJXEAYTHCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ciproxifan is a well-investigated histamine H3 receptor (H3R) inverse agonist/antagonist . It shows an exclusively high species-specific affinity at rodent compared to human H3R . It is well studied as a reference compound for H3R in rodent models for neurological diseases connected with neurotransmitter dysregulation, e.g., attention deficit hyperactivity disorder or Alzheimer’s disease .


Molecular Structure Analysis

Ciproxifan (cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone) is a well-characterized species-specific histamine H3 receptor (H3R) inverse agonist/antagonist .


Physical And Chemical Properties Analysis

Ciproxifan has the molecular formula C16H18N2O2 . Its molar mass is 270.332 g·mol−1 .

Safety And Hazards

Ciproxifan may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It’s recommended to wear protective gloves/clothing/eye protection/face protection when handling Ciproxifan .

Eigenschaften

IUPAC Name

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQBHJXEAYTHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171532
Record name Ciproxifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciproxifan

CAS RN

184025-18-1
Record name Ciproxifan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184025-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciproxifan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciproxifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPROXIFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciproxifan
Reactant of Route 2
Reactant of Route 2
Ciproxifan
Reactant of Route 3
Reactant of Route 3
Ciproxifan
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ciproxifan
Reactant of Route 5
Reactant of Route 5
Ciproxifan
Reactant of Route 6
Reactant of Route 6
Ciproxifan

Citations

For This Compound
1,300
Citations
X Ligneau, JS Lin, G Vanni-Mercier, M Jouvet… - … of Pharmacology and …, 1998 - ASPET
… ciproxifan po or iv, led to an oral bioavailability ratio of 62%. Oral administration of ciproxifan … Ciproxifan reversed the H 3 -receptor agonist induced enhancement of water consumption …
Number of citations: 315 jpet.aspetjournals.org
S Hagenow, A Stasiak, RR Ramsay, H Stark - Scientific reports, 2017 - nature.com
… penetration by ciproxifan 23 . Additionally, it could be shown that ciproxifan can reach brain … Taken together, the moderate and reversible MAO inhibitory properties of ciproxifan are …
Number of citations: 32 www.nature.com
ME Bardgett, NN Davis, PJ Schultheis… - Neurobiology of learning …, 2011 - Elsevier
… The purpose of this study was to determine if ciproxifan, an H … mice provided with daily ciproxifan treatment showed activity … mice treated daily with ciproxifan had latencies that were …
Number of citations: 74 www.sciencedirect.com
C Pillot, J Ortiz, A Heron, S Ridray… - Journal of …, 2002 - Soc Neuroscience
By using double in situ hybridization performed with proenkephalin and H 3 -receptor riboprobes on the same sections from rat brain, we show that histamine H 3 receptors are …
Number of citations: 125 www.jneurosci.org
CW Lu, TY Lin, CY Chang, SK Huang… - Toxicology and Applied …, 2017 - Elsevier
… ciproxifan-mediated inhibition of glutamate release was prevented in synaptosomes from synapsin I-deficient mice. Moreover, ciproxifan … Our data suggest that ciproxifan, acting through …
Number of citations: 13 www.sciencedirect.com
M Kathmann, E Schlicker, I Marr, S Werthwein… - Naunyn-Schmiedeberg's …, 1998 - Springer
We determined the affinities of five newly synthesized histamine H 3 -receptor antagonists in an H 3 -receptor binding assay and their potencies in a functional H 3 -receptor model. …
Number of citations: 36 link.springer.com
V Mani, SM Jaafar, NSM Azahan, K Ramasamy… - Life sciences, 2017 - Elsevier
… Ciproxifan has been shown to enhance … of ciproxifan on pathophysiology of AD however, remains unknown. Therefore, the present study aimed to investigate the ability of ciproxifan to …
Number of citations: 22 www.sciencedirect.com
H Stark, B Sadek, M Krause, A Hüls… - Journal of medicinal …, 2000 - ACS Publications
Novel histamine H 3 -receptor antagonists possessing a 4-(3-(phenoxy)propyl)-1H-imidazole structure generally substituted in the para-position of the phenyl ring have been …
Number of citations: 54 pubs.acs.org
C Pillot, A Héron, JC Schwartz… - European Journal of …, 2003 - Wiley Online Library
… Ciproxifan strongly potentiated the decrease of proenkephalin mRNA … ciproxifan did not modify proneurotensin mRNA expression. These neurochemical findings indicate that ciproxifan …
Number of citations: 44 onlinelibrary.wiley.com
ME Bardgett, M Points, J Kleier, M Blankenship… - …, 2010 - Elsevier
… if a prototypical H 3 antagonist, ciproxifan, could reverse the … a subcutaneous injection of ciproxifan or vehicle followed 20 min … Each dose of ciproxifan (1.0 & 3.0 mg/kg) enhanced the …
Number of citations: 34 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.